molecular formula C29H37NO3 B1675395 Lilopristone CAS No. 97747-88-1

Lilopristone

Cat. No. B1675395
CAS RN: 97747-88-1
M. Wt: 447.6 g/mol
InChI Key: RCOWGILQXUPXEW-FUSOFXSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lilopristone (INN) (developmental code names ZK-98734, ZK-734) is a synthetic, steroidal antiprogestogen with additional antiglucocorticoid activity which was developed by Schering and was patented in 1985 . It is described as an abortifacient and endometrial contraceptive .


Molecular Structure Analysis

Lilopristone has the molecular formula C29H37NO3 . It has a molar mass of 447.619 g·mol −1 . The structure of Lilopristone differs from mifepristone only in the structure of its C17α side chain .


Physical And Chemical Properties Analysis

Lilopristone has a density of 1.2±0.1 g/cm 3, a boiling point of 658.3±55.0 °C at 760 mmHg, and a flash point of 351.9±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Influence on Cellular Proliferation and Gene Expression

  • Antiproliferative Effects on Ectopic Stromal Cells : Lilopristone, alongside mifepristone, has demonstrated the ability to suppress the proliferation of ectopic stromal cells derived from the ovary in vitro. This effect is both time and dose-dependent, suggesting potential applications in managing conditions like endometriosis by inhibiting undesirable cell growth. Additionally, Lilopristone was found to suppress the expression of nuclear factor-kappa B (NF-kappaB) in these cells, indicating a molecular mechanism through which it exerts its antiproliferative effects (Ming-jiang Li et al., 2005).

Modulation of Growth Factors and Angiogenesis

  • Effects on PDGF and VEGF Expression : Research has also shown that Lilopristone can significantly reduce the expression of Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) in ectopic stromal cells, further highlighting its potential utility in managing endometriosis. This reduction in growth factor expression, which is critical for angiogenesis and cell proliferation, supports the rationale for exploring Lilopristone as a therapeutic agent for diseases characterized by unwanted tissue growth (Zhao Xing-bo, 2004).

Impact on Endocrine Function

  • Inhibition of Chorionic and Decidual Cell Function : An in vitro study investigating the effects of Lilopristone on chorionic and decidual cells during early human pregnancy revealed that it inhibits the endocrine function of these cells. Specifically, treatment with Lilopristone led to significant decreases in the levels of human Chorionic Gonadotropin (hCG), progesterone, and estradiol, while increasing the levels of Prostaglandin F2 alpha (PGF2α). These findings point towards Lilopristone's capacity to influence reproductive hormones and could inform its application in conditions where modulation of these hormones is beneficial (Qi Hui-min, 2006).

Safety And Hazards

When handling Lilopristone, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWGILQXUPXEW-FUSOFXSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034575
Record name Lilopristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lilopristone

CAS RN

97747-88-1
Record name Lilopristone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97747-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lilopristone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lilopristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LILOPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lilopristone
Reactant of Route 2
Lilopristone
Reactant of Route 3
Lilopristone
Reactant of Route 4
Lilopristone
Reactant of Route 5
Lilopristone
Reactant of Route 6
Lilopristone

Citations

For This Compound
248
Citations
CP Puri, RR Katkam, A D'Souza… - Biology of …, 1990 - academic.oup.com
… menstruating animals, administration of lilopristone (25 mg/day, sc… The luteolytic effect of lilopristone was prevented by exogenous … This study suggests that lilopristone is a progesterone …
Number of citations: 17 academic.oup.com
CP Puri, RK Patil, SD Kholkute, WAG Elger… - American journal of …, 1989 - Elsevier
The effects of a progesterone antagonist ZK 98.734 (lilopristone) on implantation, early pregnancy, and midpregnancy were studied in the common marmoset, Callithiix jacchus jacchus. …
Number of citations: 7 www.sciencedirect.com
GR Jang, LZ Benet - Drug metabolism and disposition, 1997 - ASPET
The metabolism of two newer antiprogestational agents, lilopristone and onapristone, was investigated using human liver microsomes, and evidence was obtained supporting a …
Number of citations: 12 dmd.aspetjournals.org
MJ Li, JJ Li, XB Zhao, MJ Zhang… - Zhonghua fu Chan ke za …, 2005 - europepmc.org
Objective To evaluate the effects of antiprogestins mifepristone and lilopristone on proliferation and expressions of nuclear factor-kappa B (NF-kappaB) of ectopic stromal cells in vitro. …
Number of citations: 2 europepmc.org
C Yu, H Zhang, YC Hong, CY Bao, ZY Wu… - Yao xue xue bao= Acta …, 1995 - europepmc.org
… containing lilopristone were … lilopristone and IS were 6.85 and 9.07 min respectively and the detection limit was 10 ng. ml-1 (S/N> or= 4) serum. The extraction recoveries of lilopristone …
Number of citations: 1 europepmc.org
NL Poyser, ML Forcelledo - Prostaglandins, leukotrienes and essential fatty …, 1994 - Elsevier
… Mifepristone, lilopristone and HRP 2000 terminated the … the lowest dose used and lilopristone was slightly more effective at … compared to the effects of lilopristone and onapristone (3,4). …
Number of citations: 5 www.sciencedirect.com
BA Resch, L Kovacs, M Bygdeman, GY Ugocsai - 生殖与避孕: 英文版, 1992 - cqvip.com
A two-centre dose-finding study was carried out to evaluate the efficacy and side-effects of the antiprogestin lilop ristone (ZK 98,734) when used,for the termina-tion of early pregnancy, …
Number of citations: 0 www.cqvip.com
GR Jang, LZ Benet - Pharmacology, 1998 - karger.com
… , we hypothesized that mifepristone, lilopristone and onapristone are oxidized by cytochrome … Lilopristone and onapristone also displayed NADPH and time-dependent inactivation of …
Number of citations: 26 karger.com
CL Elliott, RW Kelly, HOD Critchley, SC Riley… - American journal of …, 1998 - Elsevier
… Explants were cultured in the presence of mifepristone, lilopristone, or onapristone. The … (P < .05), whereas in those from cesarean deliveries lilopristone caused a significant increase in …
Number of citations: 50 www.sciencedirect.com
K Chwalisz, C Hegele-Hartung… - … matrix of the …, 1991 - Perinatology Press Ithaca, NY:
Number of citations: 46

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.